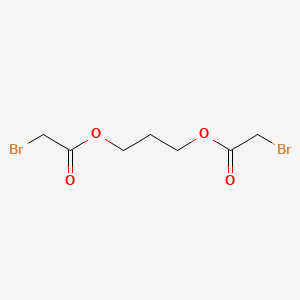
Propane-1,3-diyl bis(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diyl bis(bromoacetate) is a useful research compound. Its molecular formula is C7H10Br2O4 and its molecular weight is 317.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane-1,3-diyl bis(bromoacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane-1,3-diyl bis(bromoacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Separation Techniques
One of the primary applications of propane-1,3-diyl bis(bromoacetate) is in the field of analytical chemistry, specifically in the separation and analysis of compounds using high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method on Newcrom R1 columns. In this method, a mobile phase consisting of acetonitrile, water, and phosphoric acid is utilized. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This technique allows for the isolation of impurities during preparative separation and is scalable for pharmacokinetic studies .
Medicinal Chemistry
Drug Development
Research has indicated that derivatives of propane-1,3-diyl bis(bromoacetate) can serve as potential drug candidates due to their reactivity and ability to form complex structures. For instance, studies have shown that compounds with similar ester functionalities can be modified to enhance their biological activity. The incorporation of bromoacetate groups has been linked to increased efficacy in targeting specific biological pathways, particularly those involving the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .
Fluorescent Probes
Furthermore, propane-1,3-diyl bis(bromoacetate) derivatives have been explored as fluorescent probes for cellular imaging. The modification of these compounds can lead to the development of fluorophores that emit light at specific wavelengths suitable for live-cell imaging applications. Such advancements are significant for biological research, allowing scientists to visualize cellular processes in real time .
Materials Science
Polymer Chemistry
In materials science, propane-1,3-diyl bis(bromoacetate) serves as a building block for synthesizing various polymeric materials. Its bromoacetate moieties can participate in polymerization reactions, leading to the formation of functionalized polymers that exhibit desirable properties such as thermal stability and mechanical strength. These materials are being investigated for applications in coatings, adhesives, and other industrial products .
Case Studies
Propriétés
Numéro CAS |
77403-77-1 |
|---|---|
Formule moléculaire |
C7H10Br2O4 |
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)oxypropyl 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O4/c8-4-6(10)12-2-1-3-13-7(11)5-9/h1-5H2 |
Clé InChI |
OLJMMTCILHIUQT-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CBr)COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















